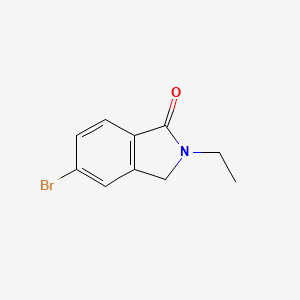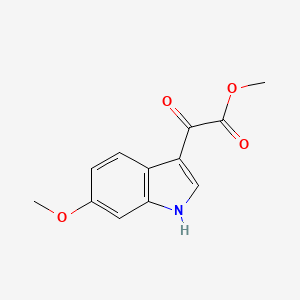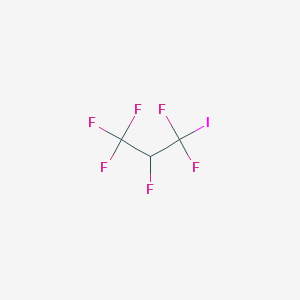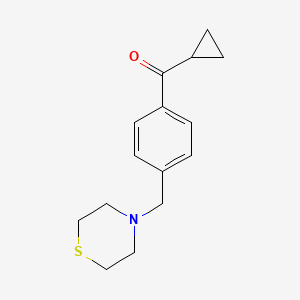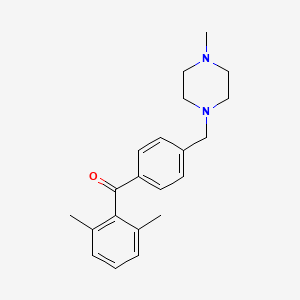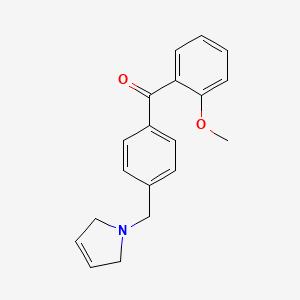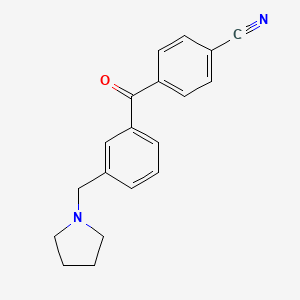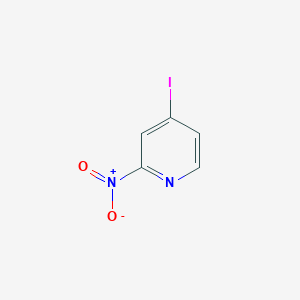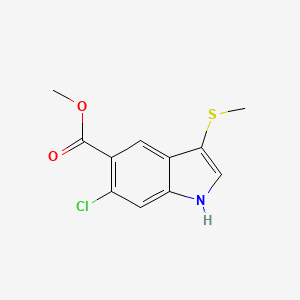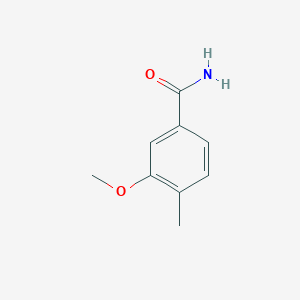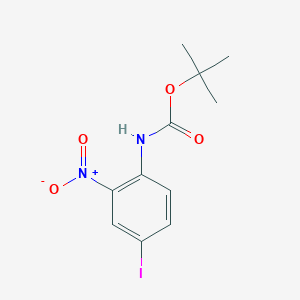
Tert-butyl (4-iodo-2-nitrophenyl)carbamate
Descripción general
Descripción
Tert-butyl (4-iodo-2-nitrophenyl)carbamate is a chemical compound with the molecular formula C11H13IN2O4 . It is also known by its synonyms N-Boc-4-iodo-2-nitroaniline and (4-Iodo-2-nitrophenyl)carbamic acid tert-butyl ester .
Synthesis Analysis
The synthesis of Tert-butyl (4-iodo-2-nitrophenyl)carbamate involves the reaction of 4-iodo-2-nitroaniline with cesium carbonate and Boc2O in 2-butanone . The mixture is stirred at 52°C for 26 hours. The solvent is then removed in vacuum, and the residue is treated with a mixture of water and methanol and extracted with hexane . The combined hexane layer is washed with brine, and all aqueous layers are re-extracted with hexane . The combined hexane layers are dried over MgSO4, filtered, and the solvent is removed in vacuum to give an orange solid . This solid is then purified by silica gel column chromatography with hexane/EtOAc to give the (4-iodo-2-nitro-phenyl)-carbamic acid tert-butyl ester as a yellow solid .Molecular Structure Analysis
The molecular structure of Tert-butyl (4-iodo-2-nitrophenyl)carbamate consists of 11 carbon atoms, 13 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The molecular weight of Tert-butyl (4-iodo-2-nitrophenyl)carbamate is 364.14 . Further physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved sources.Aplicaciones Científicas De Investigación
Analytical Chemistry and Detection Methods
The unique properties of this compound make it useful in analytical techniques. Researchers have employed it as a reference standard or internal standard in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) analyses. Its distinctive UV-absorbing properties allow for sensitive detection.
For more information, you can refer to the Sigma-Aldrich product page here . Additionally, if you’re interested in related compounds, consider exploring tert-butyl (4-bromo-2-nitrophenyl)carbamate and tert-butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate .
Propiedades
IUPAC Name |
tert-butyl N-(4-iodo-2-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O4/c1-11(2,3)18-10(15)13-8-5-4-7(12)6-9(8)14(16)17/h4-6H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHGAFUPACBMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634928 | |
| Record name | tert-Butyl (4-iodo-2-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
335254-69-8 | |
| Record name | tert-Butyl (4-iodo-2-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

